molecular formula C9H7Br2N B3066356 3-Bromoquinolizinium bromide CAS No. 77199-12-3

3-Bromoquinolizinium bromide

Cat. No.: B3066356
CAS No.: 77199-12-3
M. Wt: 288.97 g/mol
InChI Key: CPMSZOBMUXGFPW-UHFFFAOYSA-M
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Description

3-Bromoquinolizinium bromide is a heterocyclic aromatic compound that belongs to the quinolizinium family. This compound is characterized by a bromine atom attached to the quinolizinium core, which is a nitrogen-containing bicyclic structure. The presence of the bromine atom significantly influences the chemical properties and reactivity of the compound, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinolizinium bromide typically involves the bromination of quinolizinium salts. One common method is the reaction of quinolizinium salts with bromine in an aqueous medium. The reaction conditions often include the use of a solvent such as water or an organic solvent like dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinolizinium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses arylboronic acids and palladium catalysts in the presence of a base.

    Stille Coupling: Involves the use of organotin reagents and palladium catalysts.

    Negishi Coupling: Employs organozinc reagents and palladium catalysts.

Major Products Formed: The major products formed from these reactions include various substituted quinolizinium derivatives, which exhibit diverse chemical and physical properties .

Mechanism of Action

The mechanism of action of 3-Bromoquinolizinium bromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into the DNA structure, disrupting the normal function of the DNA and leading to various biological effects. Additionally, it can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Bromoquinolizinium bromide is unique due to the specific positioning of the bromine atom, which significantly influences its reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to undergo diverse substitution and cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

3-bromoquinolizin-5-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN.BrH/c10-8-4-5-9-3-1-2-6-11(9)7-8;/h1-7H;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMSZOBMUXGFPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+]2C=C(C=CC2=C1)Br.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463128
Record name 3-Bromoquinolizinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77199-12-3
Record name 3-Bromoquinolizinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoquinolizinium bromide
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3-Bromoquinolizinium bromide
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3-Bromoquinolizinium bromide
Reactant of Route 4
3-Bromoquinolizinium bromide
Reactant of Route 5
3-Bromoquinolizinium bromide
Reactant of Route 6
3-Bromoquinolizinium bromide

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